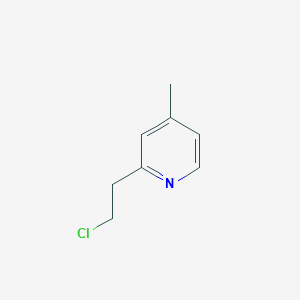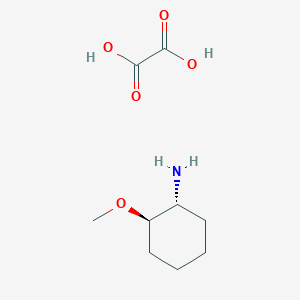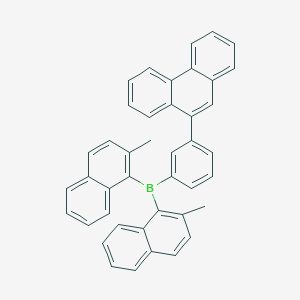
Bis(2-methylnaphthalen-1-yl)(3-(phenanthren-9-yl)phenyl)borane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-methylnaphthalen-1-yl)(3-(phenanthren-9-yl)phenyl)borane is an organoboron compound with the molecular formula C42H31B It is known for its unique structure, which includes two 2-methylnaphthalen-1-yl groups and a 3-(phenanthren-9-yl)phenyl group bonded to a boron atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylnaphthalen-1-yl)(3-(phenanthren-9-yl)phenyl)borane typically involves the reaction of 2-methylnaphthalene and 3-(phenanthren-9-yl)phenylboronic acid with a suitable boron source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene, and the reaction is often catalyzed by a palladium or nickel catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
化学反应分析
Types of Reactions
Bis(2-methylnaphthalen-1-yl)(3-(phenanthren-9-yl)phenyl)borane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the borane group to a borohydride or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the borane group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or iodine (I2) under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides. Substitution reactions can result in various substituted boranes or boronates.
科学研究应用
Bis(2-methylnaphthalen-1-yl)(3-(phenanthren-9-yl)phenyl)borane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Material Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to investigate its potential as a drug delivery agent or in diagnostic imaging due to its boron content.
Industry: It may be used in the production of polymers and other advanced materials.
作用机制
The mechanism by which Bis(2-methylnaphthalen-1-yl)(3-(phenanthren-9-yl)phenyl)borane exerts its effects is primarily through its ability to participate in various chemical reactions. In Suzuki-Miyaura coupling, for example, the borane group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
- Bis(2-methylnaphthalen-1-yl)borane
- Bis(3-(phenanthren-9-yl)phenyl)borane
- Phenylboronic acid
- Naphthylboronic acid
Uniqueness
Bis(2-methylnaphthalen-1-yl)(3-(phenanthren-9-yl)phenyl)borane is unique due to its combination of naphthalene and phenanthrene groups, which impart distinct electronic and steric properties. This makes it particularly useful in specific organic synthesis reactions and material science applications where these properties are advantageous.
属性
分子式 |
C42H31B |
|---|---|
分子量 |
546.5 g/mol |
IUPAC 名称 |
bis(2-methylnaphthalen-1-yl)-(3-phenanthren-9-ylphenyl)borane |
InChI |
InChI=1S/C42H31B/c1-28-22-24-30-12-3-7-18-36(30)41(28)43(42-29(2)23-25-31-13-4-8-19-37(31)42)34-16-11-15-32(26-34)40-27-33-14-5-6-17-35(33)38-20-9-10-21-39(38)40/h3-27H,1-2H3 |
InChI 键 |
ZZZVAIFPFKTLFQ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42)(C5=C(C=CC6=CC=CC=C56)C)C7=C(C=CC8=CC=CC=C78)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


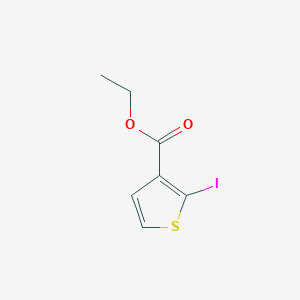
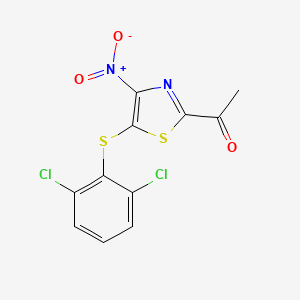

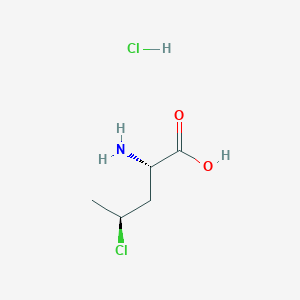
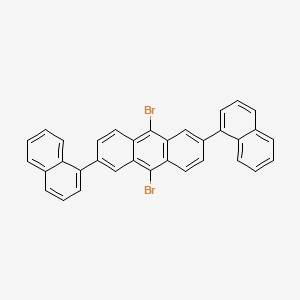
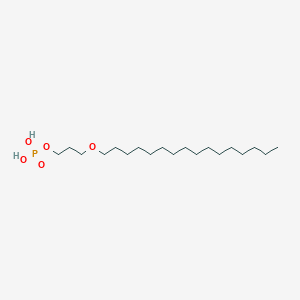
![4-Amino-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B13124771.png)
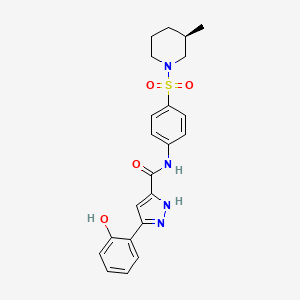
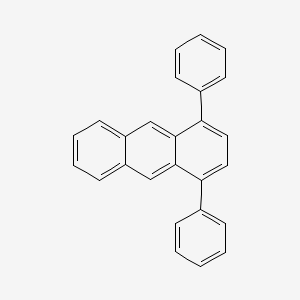
![4,7-Dichloro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13124792.png)
![1-(3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B13124796.png)
